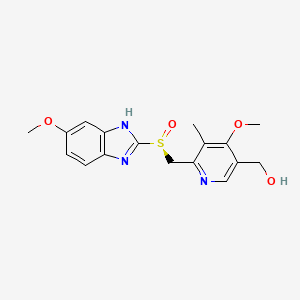
(S)-5-Hydroxy Omeprazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Hydroxy Omeprazole: is a major metabolite of omeprazole, a widely used proton pump inhibitor (PPI) for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This compound plays a significant role in the metabolism of omeprazole and has been the subject of various scientific studies due to its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Hydroxy Omeprazole typically involves the hydroxylation of omeprazole. This process can be achieved using various chemical reagents and conditions, such as the action of cytochrome P450 (CYP) isoform 2C19, a monooxygenase enzyme. The reaction conditions are carefully controlled to ensure the selective formation of the hydroxylated product.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized conditions to achieve high yields. The process involves the use of specific catalysts and solvents to facilitate the hydroxylation reaction efficiently.
Chemical Reactions Analysis
(S)-5-Hydroxy Omeprazole: undergoes various chemical reactions, including:
Oxidation: The hydroxylation of omeprazole to form this compound is an oxidation reaction.
Reduction: Although less common, reduction reactions can also be performed under specific conditions.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, particularly CYP2C19, are commonly used for the oxidation of omeprazole.
Reduction: Specific reducing agents and controlled conditions are required for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The primary product of the hydroxylation reaction is this compound. Other minor products may include different positional isomers or oxidized derivatives.
Scientific Research Applications
(S)-5-Hydroxy Omeprazole: has several scientific research applications, including:
Chemistry: Studied for its role in drug metabolism and the development of new pharmaceuticals.
Biology: Investigated for its effects on biological systems, particularly in relation to enzyme activity and metabolic pathways.
Medicine: Used in clinical studies to understand the pharmacokinetics and pharmacodynamics of omeprazole and its metabolites.
Industry: Applied in the pharmaceutical industry for the development of improved PPIs and other therapeutic agents.
Mechanism of Action
(S)-5-Hydroxy Omeprazole: exerts its effects by inhibiting the gastric H+/K+-ATPase pump, similar to its parent compound omeprazole. This inhibition reduces gastric acid secretion, providing relief from acid-related conditions. The molecular targets and pathways involved include the proton pump and various signaling pathways related to acid secretion.
Comparison with Similar Compounds
(S)-5-Hydroxy Omeprazole: is compared with other similar compounds, such as:
Omeprazole: The parent compound, from which this compound is derived.
Esomeprazole: Another PPI with a similar mechanism of action but different pharmacokinetic properties.
Pantoprazole: A PPI with a slightly different chemical structure and efficacy profile.
The uniqueness of this compound lies in its specific metabolic pathway and its role in the metabolism of omeprazole, which can influence the drug's overall efficacy and safety profile.
Properties
Molecular Formula |
C17H19N3O4S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
[4-methoxy-6-[[(S)-(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/t25-/m0/s1 |
InChI Key |
CMZHQFXXAAIBKE-VWLOTQADSA-N |
Isomeric SMILES |
CC1=C(C(=CN=C1C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC |
Canonical SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


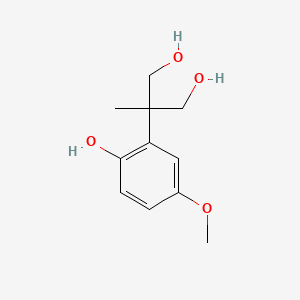
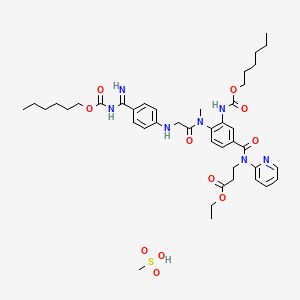
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B15354747.png)
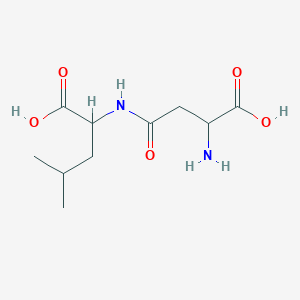


![4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-1-en-2-yl-1,2,4-triazol-3-one](/img/structure/B15354773.png)
![N-[2-propan-2-yloxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B15354788.png)
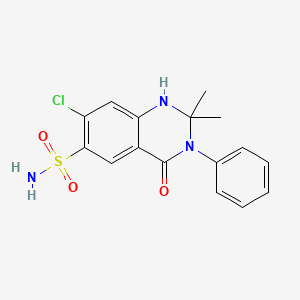
![N-((1S,6S)-6-(3-(5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl)-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2,2-difluorocyclohexyl)-2,2-difluoropropanamide](/img/structure/B15354793.png)
![2,2'-[(2,6-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B15354794.png)

![4-[[1-(6-Bromopyridin-2-yl)piperidin-4-yl]-(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B15354817.png)
![Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-hydroxypropanoate](/img/structure/B15354822.png)
